molecular formula C16H14ClN5S B2751890 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 478047-24-4

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2751890
CAS No.: 478047-24-4
M. Wt: 343.83
InChI Key: ASZGWQKWZMJJHK-UHFFFAOYSA-N
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Description

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C16H14ClN5S and its molecular weight is 343.83. The purity is usually 95%.
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Biological Activity

The compound 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 478047-24-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H14ClN5S
  • Molecular Weight : 343.83 g/mol
  • Boiling Point : Approximately 561.1 °C (predicted)
  • Density : 1.46 g/cm³ (predicted)
  • pKa : 3.19 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to significant pharmacological effects:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been associated with inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth.
  • Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activities against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis A virus (HAV) .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating the cell cycle and transcription .

Antitumor Activity

A study conducted by Xia et al. highlighted the compound's effectiveness against various cancer cell lines, reporting an IC50 value of approximately 26 µM for significant cell apoptosis . Additional research indicated that related pyrazole compounds exhibited IC50 values ranging from 0.04 to 0.67 µM against K562 and UO-31 cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism
Compound AK5620.04Apoptosis induction
Compound BUO-310.67CDK inhibition
Target CompoundA54926Apoptosis induction

Antiviral Activity

The antiviral potential of the compound was assessed against HSV-1 and HAV-MBB, showcasing its capacity to inhibit viral replication effectively . This suggests a broader application in treating viral infections.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to the target compound:

  • Inhibition of Cancer Cell Growth : In a comprehensive study by Insuasty et al., various substituted pyrazole derivatives were synthesized and evaluated for their anticancer properties. The most potent compounds exhibited GI50 values below 11 µM across multiple cancer cell lines .
  • Multicomponent Reactions : A review summarized advancements in multicomponent synthesis leading to biologically active pyrazole derivatives with diverse activities including anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name

2-chloro-5-[(4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5S/c1-10-7-11(2)19-14-13(10)15(21-5-3-4-6-21)20-22(14)9-12-8-18-16(17)23-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZGWQKWZMJJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2CC3=CN=C(S3)Cl)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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